molecular formula C11H26Si B3051519 Trimethyl(octyl)silane CAS No. 3429-76-3

Trimethyl(octyl)silane

Cat. No.: B3051519
CAS No.: 3429-76-3
M. Wt: 186.41 g/mol
InChI Key: OYOGCAUNFUJOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(octyl)silane (CAS Registry Number: 3429-76-3) is an organosilicon compound with the molecular formula C11H26Si and an average molecular weight of 186.41 g/mol . Its structure consists of a central silicon atom bonded to three methyl groups and a linear n-octyl chain, which defines its properties as a non-functional, hydrophobic silane . This combination results in a compound with a calculated Log P of 5.673, indicating high hydrophobicity, and a density of 0.758 g/cm³ . In scientific research, this compound is primarily significant as a surface-modifying agent. A key application is in reversed-phase liquid chromatography, where it is used to prepare C8 stationary phases by bonding to a silica support . These columns are essential for the separation of moderately non-polar molecules, with retention mechanisms involving both partitioning and adsorption . In materials science, it serves as a hydrophobizing agent for inorganic surfaces, such as nanoparticles, to prevent agglomeration and improve dispersion in non-polar polymer matrices for advanced nanocomposites . Emerging research also explores the use of similar alkylsilanes in creating protective, heat-resistant coatings for perovskite solar cells and in modifying fillers for triboelectric nanogenerators (TENGs) . This product is intended for research purposes only. It is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(octyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26Si/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOGCAUNFUJOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296006
Record name Trimethyl(octyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3429-76-3
Record name NSC106792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethyl(octyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Trimethyl Octyl Silane

Established Synthetic Routes to Alkylsilanes

Traditional methods for forming silicon-carbon bonds remain fundamental in organosilicon chemistry. These routes are characterized by their reliability and broad applicability, though they may present challenges regarding functional group tolerance.

A cornerstone of organosilane synthesis is the nucleophilic substitution reaction between a halosilane and an organometallic reagent. orgsyn.org The most common reagents for this purpose are organomagnesium compounds (Grignard reagents) and organolithium compounds. orgsyn.orgnih.gov

To synthesize trimethyl(octyl)silane, trimethylchlorosilane serves as the silicon electrophile. The carbon nucleophile is an octyl group, typically introduced as octylmagnesium bromide or n-octyllithium. The Grignard reaction, discovered by F. Stanley Kipping, was the first practical method for creating silicon-carbon bonds and formed the basis of the modern organosilane industry. gelest.comwikipedia.org The reaction involves adding the halosilane to the pre-formed Grignard reagent in an anhydrous solvent, such as a cyclic ether, to drive the formation of the desired tetraalkylsilane. google.com

The general reaction is as follows: CH₃(CH₂)₇MgBr + (CH₃)₃SiCl → CH₃(CH₂)₇Si(CH₃)₃ + MgBrCl

While effective, reactions with Grignard reagents can sometimes require extended reaction times or higher temperatures. orgsyn.org Organolithium reagents are generally more reactive than their organomagnesium counterparts, often leading to smoother and faster reactions. orgsyn.orggoogle.com However, this heightened reactivity can reduce the compatibility with certain functional groups. orgsyn.org The choice between organolithium and organomagnesium reagents often depends on the specific requirements for reactivity, substrate tolerance, and cost. organic-chemistry.org

Table 1: Comparison of Organometallic Reagents for Alkylsilane Synthesis

Reagent Type General Formula Relative Reactivity Common Precursors Key Considerations
Grignard Reagent R-MgX Moderate Alkyl Halides (e.g., Octyl Bromide) Anhydrous conditions required; less reactive than organolithiums. wikipedia.org
Organolithium R-Li High Alkyl Halides High reactivity may limit functional group compatibility. orgsyn.org

The most significant industrial method for producing organosilicon monomers is the Direct Process, also known as the Müller-Rochow process. wikipedia.orgmdpi.comencyclopedia.pub This process involves the direct reaction of elemental silicon with an organic halide, catalyzed by copper, typically in a fluidized bed reactor at temperatures of 250-300 °C and pressures of 1-5 bar. wikipedia.orguni-wuppertal.de

The primary industrial application of the Müller-Rochow process is the synthesis of methylchlorosilanes using chloromethane, which are the precursors to the vast majority of silicone polymers. wikipedia.orgmdpi.com

2 CH₃Cl + Si --(Cu catalyst)--> (CH₃)₂SiCl₂

While theoretically applicable to other alkyl halides, the synthesis of long-chain alkylsilanes like this compound via this method is not the primary route. The process typically yields a mixture of products (e.g., RSiCl₃, R₂SiCl₂, R₃SiCl), which then require extensive purification by distillation. uni-wuppertal.de The efficiency and selectivity of the Direct Process are highly sensitive to the purity of the silicon and the presence of various promoters and inhibitors. uni-wuppertal.de For the production of a specific tetraalkylsilane with a long alkyl chain, such as this compound, other methods like hydrosilylation are generally more direct and selective.

Synthesis from Halosilanes and Organometallic Reagents

Advanced and Catalytic Approaches for Targeted Synthesis

Modern synthetic chemistry offers more sophisticated and efficient catalytic methods for constructing silicon-carbon bonds. These approaches often provide higher selectivity and operate under milder conditions than traditional routes.

Catalytic hydrosilylation is a powerful and atom-economical method for synthesizing alkylsilanes. researchgate.net This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. To produce this compound, the reaction would involve trimethylsilane (B1584522) and 1-octene (B94956). acs.org

CH₃(CH₂)₅CH=CH₂ + HSi(CH₃)₃ --(Catalyst)--> CH₃(CH₂)₇Si(CH₃)₃

This reaction creates a direct path to the desired product with high efficiency. A key advantage is the ability to control the product's isomeric structure. The use of specific catalysts can direct the addition of the silyl (B83357) group to the terminal carbon of the alkene (anti-Markovnikov addition), yielding the linear n-octylsilane, which is often the desired isomer. acs.orgnih.gov

A wide range of transition metal catalysts are effective for hydrosilylation, with platinum-based catalysts like Karstedt's catalyst being historically prominent. researchgate.net However, due to the high cost and low abundance of precious metals, significant research has focused on developing catalysts based on more earth-abundant metals like iron, cobalt, and nickel. researchgate.netnih.govresearchgate.net These base-metal catalysts have shown excellent activity and selectivity, sometimes rivaling or even exceeding their precious-metal counterparts. acs.orgnih.gov For instance, specific nickel and iron pincer complexes have demonstrated high efficiency for the anti-Markovnikov hydrosilylation of 1-octene. acs.orgnih.gov

Table 2: Selected Metal Catalysts for Hydrosilylation of 1-Octene

Metal Catalyst Type Selectivity Key Features
Platinum Karstedt's Catalyst High Traditional, highly active catalyst for silicone industry. researchgate.net
Nickel α-Diimine Nickel Complexes >98% anti-Markovnikov Highly active and scalable, uses inexpensive, air-stable precursors. acs.org
Iron Pincer Iron Complexes High anti-Markovnikov Earth-abundant metal, offers a sustainable alternative to platinum. nih.govresearchgate.net
Cobalt Pincer Cobalt Complexes Regioselectivity depends on ligand design Can be tuned for either Markovnikov or anti-Markovnikov products. nih.gov

Redistribution, or disproportionation, reactions provide another pathway for synthesizing organosilanes. researchgate.netgoogle.com These reactions involve the exchange of substituents around a central silicon atom, catalyzed by various agents, including metals. cdnsciencepub.com For example, a mixture of a tetralkylsilane (like tetramethylsilane) and another silane (B1218182) could be used to generate new silane products.

A general representation of a redistribution reaction is: 2 R¹R²SiXY → R¹R²SiX₂ + R¹R²SiY₂

While not a primary method for the de novo synthesis of this compound, redistribution can be a side reaction in other processes or be used to convert less desirable silane byproducts into more valuable ones. researchgate.net The reactions can be catalyzed by various compounds, including metal complexes and strong bases. researchgate.netcdnsciencepub.com The process is often an equilibrium-driven system, and controlling the reaction to favor a specific product can be challenging.

Catalytic Hydrosilane Synthesis and Functionalization

Purity and Isomeric Control in Synthetic Protocols

Achieving high purity and controlling the isomeric form of the final product are critical considerations in the synthesis of this compound. The chosen synthetic route directly impacts these outcomes.

Isomeric Control: The structure of the octyl group (linear n-octyl vs. various branched isomers) is determined by the starting materials and reaction mechanism.

Grignard/Organolithium Route: Using 1-bromooctane (B94149) as a precursor will yield the linear n-octylsilane. Using a branched bromo-octane would yield a branched product.

Hydrosilylation Route: The reaction of trimethylsilane with 1-octene is a powerful method for ensuring the formation of the terminal, linear isomer. Catalysts are chosen to favor anti-Markovnikov addition, which places the silicon atom at the end of the alkyl chain, minimizing the formation of secondary silylalkanes. acs.orgnih.gov Some catalysts, however, can promote olefin isomerization prior to hydrosilylation, which can lead to a mixture of isomers. acs.org

Purity: After synthesis, the crude product mixture often contains unreacted starting materials, catalyst residues, and byproducts. Purification is essential to obtain this compound of the required grade.

Distillation: As a liquid with a distinct boiling point, this compound is commonly purified by distillation, either at atmospheric or reduced pressure, to separate it from less volatile or more volatile impurities. google.comnasa.gov

Filtration: Catalyst residues, particularly from heterogeneous systems, can be removed by simple filtration.

Chemical Treatment: Specific impurities, such as residual halides from Grignard or Direct Process routes, can be removed by treatment with agents like zinc metal followed by distillation. google.com

The combination of a highly selective synthesis method, such as anti-Markovnikov hydrosilylation, with a robust purification protocol like distillation is key to producing high-purity, isomerically defined this compound.

Chemical Reactivity and Mechanistic Investigations of Trimethyl Octyl Silane

Stability and Inertness of Silicon-Carbon Linkages

The silicon-carbon (Si-C) bond is a defining feature of organosilane compounds, including trimethyl(octyl)silane. Its stability and relative inertness are key to the compound's utility in various applications. Tetraalkylsilanes, for instance, are known to be remarkably stable compounds. lkouniv.ac.in The Si-C bond is strong and largely non-polar, meaning it is typically only cleaved under vigorous conditions unless an activating substituent is present on the alkyl group. lkouniv.ac.in Compared to carbon-carbon bonds, Si-C bonds are longer and weaker, and they exhibit some polarization towards the more electronegative carbon atom. wikipedia.org Despite this, the Si-C bond is generally stable towards oxygen and water under ambient conditions. wikipedia.org

The chemical robustness of the Si-C bond in this compound is a consequence of both its inherent bond strength and its steric protection. Organosilicon compounds with unstrained Si-C bonds are generally resistant to hydrolysis and oxidation under normal conditions. wikipedia.org For example, tetramethylsilane (B1202638) requires temperatures up to 700 °C for rapid homolytic cleavage. lkouniv.ac.in The stability of alkylsilanes also extends to their performance in various chemical environments. For instance, self-assembled monolayers of alkylsilanes like octadecyltrichlorosilane (B89594) (a related long-chain silane) on silicon surfaces have been shown to be thermally stable up to 250 °C. mdpi.com The decomposition of such layers typically occurs through the cleavage of Si-C and C-C bonds at higher temperatures, while the Si-O-Si linkages in polymerized silane (B1218182) layers can remain intact up to 830 °C. mdpi.com This demonstrates the high thermal and chemical stability imparted by the siloxane and silicon-carbon frameworks.

Table 1: General Stability of Alkylsilane Bonds

Bond Type General Stability Characteristics Influencing Factors
Si-C (Silicon-Carbon) Strong, relatively non-polar, and stable under ambient conditions towards oxygen and water. lkouniv.ac.inwikipedia.org Steric hindrance from alkyl groups, absence of activating substituents. lkouniv.ac.inresearchgate.net
Si-O (Silicon-Oxygen) Very high bond energy; forms a stable inorganic backbone in silicones. wikipedia.orgglobalsilicones.org Formation of robust siloxane (Si-O-Si) networks. mdpi.comglobalsilicones.org
Si-H (Silicon-Hydride) Weaker than Si-C and Si-O bonds; susceptible to abstraction by radicals. researchgate.netnih.gov Bond dissociation energy, presence of radical initiators. nih.govnih.gov

Steric Influence of the Trimethylsilyl (B98337) Group

Participation in Radical Reactions

While the Si-C bond is generally stable, organosilanes can participate in a variety of chemical transformations, particularly radical reactions. These reactions often involve the generation of highly reactive silyl (B83357) radicals from silane precursors, which can then engage in subsequent chemical processes. researchgate.netnih.govdntb.gov.ua

Trimethylsilyl radicals, (CH₃)₃Si•, are typically generated from precursors like tris(trimethylsilyl)silane, (TMS)₃SiH, through the abstraction of a hydrogen atom by another radical, often initiated by heat or light. nih.govmdpi.com For example, radical initiators like azo compounds or organic peroxides can generate radicals that readily abstract a hydrogen atom from a silane. organic-chemistry.org Once formed, silyl radicals are highly reactive species. rsc.org They can add to carbon-carbon double or triple bonds, abstract atoms from other molecules, and participate in a variety of chain reactions. nih.govrhhz.net The reactivity of silyl radicals, particularly their ability to add to double bonds, makes them valuable intermediates in polymerization and organic synthesis. nih.govmdpi.com

Silyl radicals, particularly those derived from reagents like tris(trimethylsilyl)silane, are effective in radical-based reductions of various functional groups. researchgate.netnih.govdntb.gov.ua These reactions proceed via a chain mechanism where the silyl radical initiates the removal of a functional group from an organic substrate, generating a carbon-centered radical. nih.gov This carbon radical then abstracts a hydrogen atom from the parent silane, yielding the reduced product and regenerating the silyl radical to continue the chain. nih.gov This methodology has been successfully applied to the reduction of functional groups such as halides, and for the deoxygenation of alcohols (via their derivatives). nih.govresearchgate.net These radical reductions are valued for their mild reaction conditions and high selectivity. nih.govdntb.gov.ua

Hydrosilylation is a fundamental process for forming Si-C bonds and is a primary method for synthesizing compounds like this compound. acs.orgresearchgate.net This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene (e.g., 1-octene). researchgate.netnih.gov The reaction can be catalyzed by various transition metals, with platinum compounds being historically significant, although catalysts based on less expensive metals like cobalt and iron are also being developed. acs.orgnih.gov The process can also proceed via a radical mechanism. researchgate.netnih.gov In a radical hydrosilylation, a silyl radical adds to the alkene, typically at the less substituted carbon (anti-Markovnikov addition), to form a carbon-centered radical intermediate. nih.gov This intermediate then abstracts a hydrogen atom from the hydrosilane to give the final alkylsilane product and propagate the radical chain. nih.gov This method is highly efficient for producing organosilanes with specific structures. nih.govdntb.gov.ua

Table 2: Key Radical Reactions Involving Silanes

Reaction Type Description Key Intermediates Typical Reagents/Conditions
Radical Reduction Reduction of a functional group (e.g., halide) on an organic substrate. nih.gov Silyl radicals, carbon-centered radicals. nih.gov Tris(trimethylsilyl)silane, radical initiator (e.g., AIBN), heat or light. nih.govorganic-chemistry.org
Radical Hydrosilylation Addition of a Si-H bond across a C=C or C≡C bond. nih.govresearchgate.net Silyl radicals, carbon-centered radical adducts. nih.gov Hydrosilane (e.g., (TMS)₃SiH), alkene/alkyne, radical initiator. nih.gov
Functional Group Transformation Conversion of one functional group to another, mediated by silyl radicals. nih.govdntb.gov.ua Silyl radicals, various radical intermediates depending on the transformation. nih.gov Organosilanes, specific substrates for transformation. researchgate.netdntb.gov.ua

Applications in Radical Reductions and Functional Group Transformations

Surface Interaction Mechanisms of this compound

The surface interaction mechanisms of this compound are pivotal in determining its efficacy as a surface modifying agent. These mechanisms encompass both non-covalent interactions that dictate its hydrophobic character and the comparative processes of silanization and hydrophobation when benchmarked against other silane coupling agents.

Non-Covalent Interactions Governing Hydrophobicity

The hydrophobicity imparted by this compound is primarily governed by non-covalent interactions, specifically van der Waals forces. gelest.com When this compound is applied to a substrate, the octyl chains orient themselves away from the surface, creating a new surface layer. The non-polar nature of these long alkyl chains is the key determinant of the resulting hydrophobicity. gelest.com

The interaction between water molecules and the modified surface is a competition between the cohesive forces of water (hydrogen bonding) and the adhesive forces between water and the silane's octyl groups (van der Waals interactions). gelest.com Due to the non-polar nature of the octyl chains, the van der Waals interactions with water are significantly weaker than the strong hydrogen bonds that water molecules form with each other. This leads to water molecules preferentially interacting with each other rather than wetting the surface, resulting in the characteristic beading effect of a hydrophobic surface. gelest.com

The formation of a well-ordered, self-assembled monolayer (SAM) of this compound can further enhance this hydrophobicity. In a SAM, the octyl chains are densely packed and oriented in a standing-up position, which minimizes the exposed surface area of the underlying substrate and presents a uniform non-polar interface to the environment. nih.govresearchgate.net The degree of hydrophobicity, often quantified by the water contact angle, is directly influenced by the density and orientation of these alkyl chains on the surface. researchgate.net Research has shown that hydrophobic methyl and octyl (alkyl) SAMs can result in water contact angles of ≥ 100°. researchgate.net

Molecular dynamics simulations have also shed light on the unexpected hydrophobicity of surfaces that might otherwise be considered hydrophilic. For instance, a self-assembled monolayer terminated with two hydrophilic hydroxyl groups can exhibit hydrophobicity due to the formation of a hexagonal-ice-like hydrogen bonding structure within the monolayer itself, which in turn reduces the hydrogen bonds available to interact with water molecules above it. rsc.org This highlights the complex interplay of molecular arrangement and non-covalent forces at the interface.

Comparative Mechanisms with Silane Coupling Agents (e.g., Silanization and Hydrophobation)

The surface modification process involving this compound can be understood by comparing the mechanisms of silanization and hydrophobation, particularly in contrast to other silane coupling agents. utwente.nlutwente.nl

Silanization is the process of covalently bonding organosilyl groups to a surface, typically one rich in hydroxyl (-OH) groups like silica (B1680970), glass, or metal oxides. wikipedia.org For silanes with hydrolyzable groups (e.g., alkoxy or chloro groups), the mechanism involves several steps:

Hydrolysis: The hydrolyzable groups on the silicon atom react with surface-adsorbed water or atmospheric moisture to form silanol (B1196071) groups (-Si-OH). semi.ac.cn

Condensation: These newly formed silanol groups can then condense with the hydroxyl groups on the substrate, forming stable covalent siloxane bonds (Si-O-Si). semi.ac.cncmu.ac.th

Polymerization: Trifunctional silanes, like those often used as coupling agents, can also undergo horizontal polymerization with neighboring silane molecules, forming a cross-linked network on the surface. semi.ac.cnnih.gov

Hydrophobation , in the context of silanes, is the direct consequence of the silanization process where the attached organic moiety is non-polar. utwente.nlutwente.nlutwente.nl The covalent attachment of the silane to the surface exposes the hydrophobic alkyl chains to the environment, thereby transforming a hydrophilic surface into a hydrophobic one. wikipedia.orgutwente.nl

A comparative analysis of different silane coupling agents reveals the nuances of these mechanisms. For instance, a study comparing bis-(triethoxysilylpropyl) tetrasulfide (TESPT), octyltriethoxysilane, and other silanes in rubber composites highlighted that alkoxy-based silanes effectively reduce filler-filler interaction by rendering the silica surface more hydrophobic. utwente.nlutwente.nl This hydrophobation improves the compatibility between the polar filler and the non-polar rubber matrix. utwente.nlutwente.nl

The effectiveness of a silane in hydrophobation is influenced by the length and nature of its alkyl chain and the type of its hydrolyzable groups. For example, octyltriethoxysilane and trimethoxy(octyl)silane (B1346610) are both used to impart hydrophobicity, but the hydrolysis rate of ethoxy groups is generally slower than that of methoxy (B1213986) groups.

Furthermore, the functionality of the silane plays a crucial role. Bifunctional organosilanes are necessary for effective performance in applications like silica-filled rubber compounds, as they can both hydrophobize the filler surface and chemically couple to the polymer matrix. utwente.nlutwente.nl In contrast, a silane lacking the ability to silanize cannot effectively overcome the polarity difference between the filler and the matrix. utwente.nlutwente.nl

The table below provides a comparative overview of different silane agents and their functionalities, highlighting the interplay between their structure and the resulting surface properties.

Silane AgentFunctional GroupsPrimary MechanismEffect on Surface
This compoundTrimethylsilyl, OctylHydrophobation via non-covalent self-assemblyHydrophobic
OctyltriethoxysilaneTriethoxysilyl, OctylSilanization and HydrophobationHydrophobic
Bis-(triethoxysilylpropyl) tetrasulfide (TESPT)Triethoxysilyl, Tetrasulfide, PropylSilanization, Hydrophobation, and CouplingHydrophobic and Reactive
VinyltrimethoxysilaneTrimethoxysilyl, VinylSilanization and CouplingReactive

This table provides a simplified comparison. The actual performance can be influenced by specific reaction conditions and substrate properties.

Theoretical and Computational Chemistry Studies of Trimethyl Octyl Silane Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the fundamental electronic properties of molecules. Methods like Density Functional Theory (DFT) are particularly useful for studying silane (B1218182) systems, providing a balance between computational cost and accuracy.

Electronic Structure and Molecular Conformation Analysis

The electronic structure of trimethyl(octyl)silane dictates its reactivity and physical properties. The silicon atom, being less electronegative than carbon, influences the charge distribution across the molecule. The Si-C and Si-H bonds (in related silanes) exhibit distinct polarities compared to C-C and C-H bonds.

Theoretical studies on simpler silanes, such as silane (SiH₄) and methyl-substituted silanes, reveal significant differences in electrostatic potential (ESP) surfaces compared to their alkane counterparts. acs.orgresearchgate.net For silane, the region around the silicon atom is typically electropositive, while the hydrogen atoms are slightly negative. researchgate.net This is in stark contrast to methane, where the carbon is the negative center. researchgate.net In this compound, the three methyl groups attached to the silicon atom and the long octyl chain further influence this electronic distribution. The trimethylsilyl (B98337) headgroup is a key feature, while the long, flexible octyl chain is largely nonpolar, contributing to the compound's hydrophobic nature.

Conformational analysis focuses on the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The octyl chain of this compound can adopt numerous conformations, ranging from a fully extended, all-trans state to more compact, gauche-containing structures. Quantum chemical calculations can determine the relative energies of these conformers, providing insight into the molecule's flexibility and the most probable shapes it will adopt under various conditions. This conformational freedom is crucial for its role in forming self-assembled monolayers, where chain packing and ordering are determined by a balance of intermolecular forces and conformational entropy.

Reaction Pathway Modeling for this compound Derivatives and Analogues

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For derivatives and analogues of this compound, this provides a detailed understanding of their reactivity.

One of the most important reactions for functional silanes, such as trialkoxysilanes, is hydrolysis followed by condensation. nih.govmdpi.com Although this compound itself is not a trialkoxysilane, its analogues like trimethoxy(octyl)silane (B1346610) are. Computational models for these analogues show that the reaction proceeds via the hydrolysis of alkoxy groups (e.g., -OCH₃) to form silanol (B1196071) groups (-Si-OH). nih.govmdpi.com These silanols can then condense with each other to form siloxane (Si-O-Si) bonds or react with hydroxyl groups on a substrate surface. nih.govmdpi.com

Another class of reactions studied computationally is hydrogen abstraction. acs.orgresearchgate.net Theoretical investigations into H-abstraction from various silanes by radicals like H• and CH₃• show that the barrier energies are significantly different from their alkane counterparts. acs.orgresearchgate.net These studies provide fundamental data on the reactivity of Si-H bonds, which is relevant for understanding the stability and degradation pathways of silane derivatives that may possess such bonds. acs.orgresearchgate.net Disproportionation reactions, where organohydrosilanes redistribute substituents, have also been investigated through computational and experimental studies, revealing complex mechanisms involving catalyst interactions. researchgate.net

Bond Energies and Stability Predictions

The stability of a molecule is fundamentally related to the strength of its chemical bonds. Bond dissociation energy (BDE) is a key metric, representing the energy required to break a specific bond homolytically. Quantum chemical calculations can predict BDEs with high accuracy.

Table 1: Calculated Bond Dissociation Energies (BDEs) and Barrier Energies for H-Abstraction Reactions of Various Silanes and Alkanes Data sourced from theoretical studies and provides insight into the relative stability and reactivity of Si-H versus C-H bonds.

MoleculeBondBDE (kcal/mol)Attacking RadicalBarrier Energy (kcal/mol)
Silane (SiH₄)Si-H91.7 acs.orgH•4.9 researchgate.net
CH₃•9.3 researchgate.net
Methane (CH₄)C-H105.0 acs.orgH•13.4 researchgate.net
CH₃•17.5 researchgate.net
Methylsilane (CH₃SiH₃)Si-H92.7 acs.orgH•4.5 researchgate.net
CH₃•9.8 researchgate.net
Dimethylsilane ((CH₃)₂SiH₂)Si-H93.5 acs.orgH•4.3 researchgate.net
CH₃•8.2 researchgate.net
Trimethylsilane (B1584522) ((CH₃)₃SiH)Si-H94.7 acs.orgH•-
CH₃•-

Molecular Simulations for Interfacial Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational studies on the collective behavior of molecules at interfaces. acs.org By simulating the motions of atoms and molecules over time, MD provides a dynamic picture of processes like surface adsorption and polymer interactions.

Modeling of Surface Adsorption and Self-Assembly Processes

This compound and similar long-chain alkylsilanes are widely used to form self-assembled monolayers (SAMs) on various substrates, such as silica (B1680970) and metal oxides, to modify their surface properties. bawue.de MD simulations have been extensively used to study the formation and structure of these monolayers. mdpi.combawue.deresearchgate.net

Simulations of alkylsilanes on hydroxylated silica surfaces reveal a detailed mechanism for SAM formation. mdpi.comresearchgate.net For precursor molecules like trimethoxy(octyl)silane, the process involves hydrolysis in the presence of surface water, followed by the condensation of the resulting silanols with surface hydroxyl groups and with each other, forming a cross-linked siloxane network. mdpi.com

These simulations provide key structural characteristics of the resulting monolayer. bawue.de Important parameters that can be extracted from simulations include the layer thickness, the tilt angle of the alkyl chains with respect to the surface normal, and the degree of conformational order (e.g., the number of gauche defects) within the chains. bawue.de For example, simulations of C18 alkylsilane chains have shown how surface coverage density impacts the ordering and tilt of the chains. acs.org At high densities, the chains are more upright and ordered, while at lower densities, they exhibit more disorder. acs.org The interaction between the CH₂ groups of adjacent chains is a dominant factor in the energetic stability and geometry of these monolayers. bawue.de

Table 2: Structural Properties of Alkylsilane Self-Assembled Monolayers (SAMs) from Molecular Simulations This table summarizes typical findings from MD simulations of long-chain alkylsilanes on silica surfaces.

Alkyl Chain LengthSurface Coverage (chains/nm²)Average Tilt Angle (degrees from normal)Calculated Layer Thickness (nm)Reference
C12 (Dodecyl)~4.7~15-30~1.4 bawue.de
C18 (Octadecyl)Low (e.g., 2-3.5 µmol/m²)Higher tilt, more disorder- acs.org
C18 (Octadecyl)High (e.g., 5-6 µmol/m²)Lower tilt, more ordered~2.0-2.5 acs.org
C8 (Octyl)--~1.0-1.2 (Estimated) bawue.de

Simulations of Polymer-Silane Interactions

The interface between a polymer matrix and a silane-modified filler or surface is critical in composite materials. MD simulations can elucidate the nature of these interactions at the molecular level, which is crucial for designing materials with enhanced adhesion and mechanical properties. nih.govresearchgate.net

Studies have been conducted on systems like ethylene-octene copolymer (EOC) filled with nanosilica particles, where the silica surface was modified with octylsilane. researchgate.net These simulations investigate how different types of polymer/filler interactions affect the composite's microstructure and rheological properties. When strong covalent bonds form between a functionalized polymer matrix and the silane-modified silica, it leads to improved filler dispersion and stronger adhesion. researchgate.net

Simulations can quantify the interfacial energy and model the diffusion of polymer chains near the surface. nih.gov They reveal how polymer chains might entangle with the alkyl chains of the silane layer, creating a robust interphase region. nih.gov By performing simulated tensile or shear tests on the computational model, researchers can investigate the mechanical response of the interface and identify failure mechanisms at the atomic scale. nih.gov These computational approaches have shown that non-bonded interactions play a crucial role during the fracture process at heterogeneous interfaces. nih.gov

Advanced Research Applications of Trimethyl Octyl Silane in Materials Science

Surface Engineering and Coatings

The ability of octylsilanes to alter surface properties is a cornerstone of their application in materials science. By forming robust, self-assembled monolayers or thin films on various substrates, they provide a powerful tool for precise surface engineering.

A primary application of octylsilanes is in the creation of hydrophobic (water-repellent) surfaces. The long octyl chain provides a low-energy, non-polar interface that minimizes adhesion with water and other polar substances. When applied to a surface, these molecules can significantly increase the water contact angle, a key measure of hydrophobicity. sigmaaldrich.commdpi.com This property is crucial for developing self-cleaning and anti-fouling coatings.

Fouling, the accumulation of unwanted biological organisms and inanimate materials on surfaces, is a major issue in marine environments. researchgate.net Coatings formulated with octylsilanes create a smooth, low-friction surface that hinders the attachment of marine organisms like bacteria and diatoms. researchgate.net These are known as fouling-release surfaces, which work by making it difficult for biofouling to adhere firmly, allowing it to be washed away by the natural movement of water. researchgate.netgoogle.com Research has demonstrated that modifying surfaces with octylsilanes, often in sol-gel formulations, is an effective strategy for preventing the settlement of microfouling organisms. researchgate.net

A study involving the modification of poly(ethylene terephthalate) track-etched membranes (PET TeMs) with trichloro(octyl)silane (B1218792) demonstrated a significant increase in hydrophobicity. The water contact angle on the membrane surface increased to as high as 99°, confirming the effectiveness of the silane (B1218182) treatment in creating a water-repellent surface. mdpi.com

Table 1: Effect of Octylsilane Treatment on Surface Hydrophobicity

Substrate Material Silane Used Resulting Property Reference
Poly(ethylene terephthalate) (PET) Trichloro(octyl)silane Contact angle increased to 99° mdpi.com
Silica (B1680970) Fiber Epoxy Trimethoxy(octyl)silane (B1346610) Improved hydrophobic characteristics sigmaaldrich.comsigmaaldrich.com
Building Materials Trimethoxy(octyl)silane Forms a hydrophobic layer, prevents water seepage cfmats.com

In the production of polymer composites, achieving strong compatibility between the inorganic filler and the organic polymer matrix is essential for optimal performance. Inorganic fillers like silica are often hydrophilic, making them difficult to disperse evenly within a nonpolar polymer matrix. researchgate.net Octylsilanes are used as surface modifying agents to bridge this gap. cfmats.com

The silane end of the molecule reacts with the hydroxyl groups on the filler surface, while the hydrophobic octyl chain extends outwards, making the filler surface organophilic. cfmats.com This surface "hydrophobization" improves the dispersion of the filler within the polymer, preventing agglomeration and leading to a more homogenous composite material with enhanced mechanical properties. cfmats.comresearchgate.net

Membrane technology is another area benefiting from the unique properties of octylsilanes. In applications such as membrane distillation and the separation of oil-water emulsions, it is crucial to have hydrophobic membranes that allow vapor or oil to pass through while repelling water. mdpi.comresearchgate.net

Researchers have successfully modified various membranes to induce hydrophobicity. For instance, poly(ethylene terephthalate) track-etched membranes were treated with trichloro(octyl)silane to facilitate the separation of chloroform-water and cetane-water emulsions. mdpi.com The modified membranes showed stable fluxes and high separation efficiency over multiple cycles. mdpi.com Similarly, polyethersulfone (PES) membranes have been grafted with silanes to make them suitable for direct contact membrane distillation for desalination. researchgate.net In another study, MXene (Ti3C2Tx) nanosheets were grafted with n-octyltrichlorosilane to create a hydrophobic material capable of binding with polymer matrices for water purification membranes. nih.gov

Table 2: Performance of Octylsilane-Modified Membranes

Membrane Type Silane Modifier Application Key Finding Reference
PET Track-Etched Trichloro(octyl)silane Oil-Water Separation Stable fluxes and high separation degree achieved. mdpi.com
MXene/PVA Composite n-Octyltrichlorosilane Organic Pollutant Removal Part of a system showing pollutant removal efficiency up to 98%. nih.gov
Polyethersulfone (PES) Trimethylchlorosilane/TEOS Membrane Distillation Increased contact angle and porosity, suitable for desalination. researchgate.net

Surface Modification for Enhanced Polymer Compatibility

Polymer Science and Composite Materials

Beyond surface modification, octylsilanes play a direct role within the bulk of polymer formulations and are instrumental in creating high-performance composite materials.

The most critical role of functional octylsilanes in composites is as coupling agents that promote interfacial adhesion between the reinforcing filler and the polymer matrix. nih.govscribd.com This is particularly important in silica-filled rubber compounds and dental restorative composites. utwente.nlnih.gov

In adhesive dentistry, silane coupling agents are essential for bonding silica-based ceramic fillers or restorations to the polymer resin matrix. mdpi.comnih.gov Research has explored the optimization of silane treatments, including the use of 8-methacryloxyoctyltrimethoxysilane (8-MOTS), a long-chain silane. nih.gov The long hydrocarbon chain of 8-MOTS offers greater hydrophobicity and flexibility compared to shorter-chain silanes, which can improve the durability of the bond in the wet oral environment. mdpi.comnih.gov Studies have shown that optimizing the concentration of these silanes is crucial for achieving maximum mechanical performance, such as flexural strength and breaking energy, in fiber-reinforced dental composites. nih.gov

Table 3: Impact of Octylsilane on Mechanical Properties of Dental Composites

Composite System Silane Coupling Agent Key Improvement Reference
S-2 Glass fiber/UDMA-TEGDMA 8-Methacryloxyoctyltrimethoxysilane (8-MOTS) Optimized concentration led to superior mechanical behavior (flexural strength, modulus) compared to other silanes. nih.gov
Feldspathic Ceramic/Resin 8-Methacryloxyoctyltrimethoxysilane (8-MOTS) Offers higher hydrophobicity and stability for bonding. mdpi.com

Interfacial Adhesion in Composite Materials (e.g., rubber, dental)

Nanomaterials and Hybrid Structures

The functionalization of nanomaterials with silanes is a foundational technique for creating advanced hybrid structures. The octyl chain of trimethyl(octyl)silane and its analogs imparts critical hydrophobic characteristics, enabling the integration of inorganic nanoparticles into organic matrices and the construction of novel devices.

The surface of many inorganic nanoparticles is rich in hydroxyl (-OH) groups, making them inherently hydrophilic. core.ac.uk This characteristic often hinders their dispersion in non-polar polymers and organic solvents. Surface modification with octylsilanes addresses this challenge by replacing the hydrophilic surface groups with a hydrophobic alkyl layer.

Silica (SiO₂) Nanoparticles: Trimethoxy(octyl)silane and its analogs are widely used to functionalize silica nanoparticles. sigmaaldrich.com The process involves the hydrolysis of the silane's methoxy (B1213986) groups and their subsequent condensation with the silanol (B1196071) groups on the silica surface, forming stable Si-O-Si bonds. researchgate.net This surface modification significantly improves the hydrophobicity and dispersibility of the silica nanoparticles in organic solvents. Research has shown that functionalizing silica with octyl-containing silanes like dimethyloctylchlorosilane (DMOCS) enhances the interaction between the nanoparticle filler and a hydrophobic polymer matrix like polypropylene. researchgate.net

Gold (Au) Nanoparticles: While direct functionalization of gold often involves thiol chemistry, octylsilanes play a crucial indirect role in creating gold-based nanostructures. For instance, trimethoxy(octyl)silane is used to functionalize the surface of silica nanoparticles to promote adhesion with gold nanoparticles (AuNPs). sigmaaldrich.com This strategy is employed in the fabrication of acrylate (B77674) nanocomposite-based photonic devices, where the silane-modified silica acts as a bridge between the AuNPs and the polymer matrix. sigmaaldrich.com

Titania (TiO₂) Nanoparticles: The surface of titania nanoparticles can be effectively modified with octylsilanes to enhance their hydrophobicity. This is essential for applications in photocatalysis and for dispersing the nanoparticles in organic media. Research has demonstrated the in-situ functionalization of TiO₂ nanoparticles during their synthesis using silane coupling agents like trimethoxy(7-octen-1-yl)silane, an octyl analog. beilstein-journals.org This single-step process produces hydrophobic nanoparticles with covalent bonds between the silane and the TiO₂ surface. beilstein-journals.org

The functionalization of nanoparticles with octylsilanes is a key step in the design of advanced nanohybrid materials, where the properties of inorganic and organic components are combined to achieve unique functionalities.

By rendering nanoparticles hydrophobic, octylsilanes facilitate their homogeneous dispersion within polymer matrices, preventing agglomeration and leading to enhanced material properties. researchgate.net For example, triethoxy(octyl)silane has been used in the synthesis of functional nanohybrids for creating hydrophobic and stain-resistant coatings on cotton fabrics. researchgate.net In this application, the silane is co-condensed with other precursors to form a hybrid nanosol that, when applied to the fabric, creates a durable, water-repellent xerogel layer. researchgate.net The octyl chains provide the low surface energy necessary for hydrophobicity. researchgate.net

The table below summarizes findings from a study on creating hydrophobic cotton fabric coatings using different alkyl(trialkoxy)silanes.

Silane Used (Alkyl Chain)Water Contact Angle (WCA) on Treated Cotton
Triethoxy(ethyl)silane (C2)134.4°
Triethoxy(octyl)silane (C8)136.2°
Hexadecyltrimethoxysilane (C16)140.6°
Data sourced from research on functional silane-based nanohybrid coatings. researchgate.net

In the field of organic electronics, the interface between the semiconductor and the dielectric layer is critical to device performance. Self-assembled monolayers (SAMs) of organosilanes are frequently used to modify the surface of the dielectric material, typically silicon dioxide (SiO₂), in Organic Field-Effect Transistors (OFETs). sigmaaldrich.comsigmaaldrich.com

Long-chain alkylsilanes, such as octyltrichlorosilane (OTS) and octadecyltrimethoxysilane (B1207800) (OTS), are used to create a dense, hydrophobic, and ultra-smooth dielectric surface. sigmaaldrich.comlookchem.com This modification serves several key functions:

It reduces charge trapping at the dielectric-semiconductor interface by passivating surface silanol groups.

It improves the molecular ordering of the organic semiconductor deposited on top.

It prevents moisture from interfering with device operation.

Contribution to the Design of Functional Nanohybrid Materials

Catalysis Research

In many catalytic reactions, particularly those involving aqueous phases or water as a byproduct, controlling the surface properties of the catalyst support is crucial. Modifying a hydrophilic support material like alumina (B75360) (Al₂O₃) or silica (SiO₂) to be hydrophobic can prevent the active catalytic sites from being deactivated by water, thereby enhancing catalyst stability and selectivity. ntnu.nonih.gov

Derivatives of this compound, such as methoxy dimethyloctyl silane and trichloro(octyl)silane, have been investigated for the surface modification of γ-alumina supports used in Fischer-Tropsch synthesis. ntnu.no In this process, the silane reacts with the surface hydroxyl groups of the alumina, grafting the octyl chains onto the support and rendering it hydrophobic. ntnu.no This modification has been shown to influence the final properties of the supported cobalt-rhenium catalyst. ntnu.no

A study on γ-alumina modification showed that post-impregnation of the catalyst with octylsilanes resulted in significant weight losses corresponding to the organic groups upon thermal analysis, confirming successful grafting. ntnu.no The table below shows the combustion weight loss for different silane-modified catalysts, indicating the amount of organic material grafted.

Silane UsedModification MethodCombustion Weight Loss (%)
Methoxy dimethyloctyl silanePost-impregnation~3.0
Trichloro(octyl)silanePost-impregnation~6.0
Data sourced from a study on hydrophobic catalyst supports. ntnu.no

The increased hydrophobicity from the octyl chains can prevent water, a major product of the Fischer-Tropsch reaction, from displacing reactants and deactivating the catalyst, potentially leading to improved C₅+ selectivity. ntnu.no

Influence on Catalyst Dispersion and Performance Characteristics

The method of introducing the silane to the catalyst support has a profound impact on the resulting catalyst properties. Two primary methods are employed: pre-impregnation, where the support is treated with the silane before the introduction of the active metal, and post-impregnation, where the silane is added after the metal has been deposited and the catalyst has been calcined.

In studies using a γ-alumina support for a cobalt-rhenium catalyst, pre-impregnation with chloro-silanes was found to enhance cobalt dispersion. ntnu.no This is evidenced by a reduction in the cobalt crystallite size from a typical 11 nm in the unmodified catalyst to 7-8 nm in the silane-modified versions. ntnu.no This improved dispersion is attributed to the silane treatment blocking the sites on the alumina support where cobalt might strongly interact, thus preventing the formation of less reducible, highly dispersed cobalt oxide species. ntnu.no

Conversely, the post-impregnation of the calcined catalyst with octylsilanes results in a larger amount of the silane being retained on the surface. ntnu.no However, this can present challenges in the subsequent reduction of the catalyst, particularly when multi-dentate chloro-silanes are used. ntnu.no The performance of these post-impregnated catalysts in Fischer-Tropsch synthesis was found to be generally inferior in terms of activity and C5+ selectivity compared to the reference catalysts. ntnu.no

The table below summarizes the effect of modifying a Co/Re/γ-Al₂O₃ catalyst with different octylsilanes using the post-impregnation method on its performance in Fischer-Tropsch synthesis.

Table 1: Performance of Post-Impregnated Co/Re/γ-Al₂O₃ Catalysts Modified with Octylsilanes

Silane Modifier CO Conversion (%)* C5+ Selectivity (%)**
Methoxy dimethyloctyl silane 49.9 83.0
Trichloro-octyl silane 53.7 85.9

*At approximately 50% conversion after adjustment of Gas Hourly-Space-Velocity (GHSV) and approximately 70 hours Time on Stream (TOS). ntnu.no **CO₂ free selectivities. ntnu.no

The modification of catalyst supports with octylsilanes also influences the reducibility of the active metal species. Temperature-programmed reduction (TPR) studies have shown that for pre-modified catalysts, mono-dentate silanes can lead to an easier reduction of the dispersed cobalt oxide. ntnu.no This is likely a consequence of the silane blocking the interaction sites on the alumina support. ntnu.no

The choice of the functional group on the silane and the length of the alkyl chain are also critical factors. Longer alkyl chains, such as the octyl group, are known to induce greater hydrophobicity on the support surface. ntnu.no Furthermore, the type of reactive ligand on the silane (e.g., chloro or methoxy) affects the grafting efficiency, with chloro-silanes generally showing more efficient grafting than methoxy-silanes. ntnu.no Multi-dentate silanes also tend to anchor more effectively to the surface. ntnu.no

Research Applications of Trimethyl Octyl Silane in Organic and Reagent Chemistry

Trimethyl(octyl)silane is an organosilicon compound with significant applications in synthetic and analytical chemistry. Its utility stems from the unique properties conferred by the combination of a stable, non-polar octyl chain and a reactive trimethylsilyl (B98337) group. This structure allows it to serve as a versatile reagent, a precursor for more complex molecules, and a derivatizing agent for analytical purposes.

Advanced Characterization and Analytical Methodologies for Trimethyl Octyl Silane Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in the study of trimethyl(octyl)silane, providing detailed information about its chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound.

¹H NMR: Proton NMR (¹H NMR) provides information on the hydrogen atoms within the molecule. For this compound, characteristic signals are observed for the trimethylsilyl (B98337) group and the various methylene (B1212753) and methyl groups of the octyl chain. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the trimethylsilyl protons appear as a sharp singlet, while the protons of the octyl chain exhibit multiplets at distinct chemical shifts. For instance, one study reported the following ¹H NMR data (400 MHz, C₆D₆): δ = 0.30 (s, 9H), 0.47‒0.55 (m, 2H), 0.89‒0.95 (m, 3H), 1.26‒1.37 (m, 12H) ppm. rsc.org The integration of these signals confirms the ratio of protons in the different chemical environments.

¹³C NMR: Carbon-13 NMR (¹³C NMR) is used to identify the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The trimethylsilyl group's methyl carbons have a characteristic chemical shift, as do the carbons of the octyl chain. These spectra are often acquired with proton decoupling to simplify the spectrum to a series of single lines for each carbon environment. researchgate.netresearchgate.net

²⁹Si NMR: Silicon-29 NMR (²⁹Si NMR) is particularly valuable for organosilicon compounds as it directly probes the silicon environment. The chemical shift of the silicon atom in this compound provides information about its substitution pattern. The trimethylsilyl group generally exhibits a specific range of chemical shifts. pascal-man.com For example, a ²⁹Si DEPT NMR spectrum has shown a chemical shift at 0.46 ppm. rsc.org The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon atom and can be used to study the degree of condensation in related siloxane materials. researchgate.net

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
0.30 s 9H (CH₃)₃Si-
0.47‒0.55 m 2H -Si-CH₂-
0.89‒0.95 m 3H -CH₃ (octyl)
1.26‒1.37 m 12H -(CH₂)₆-

Data obtained in C₆D₆ at 400 MHz. rsc.org

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and molecular vibrations within this compound. When applied as Attenuated Total Reflectance FTIR (ATR-FTIR), it becomes a surface-sensitive technique ideal for analyzing thin films or surface modifications.

Key vibrational modes observed in the FTIR spectrum of this compound and related octylsilanes include:

C-H Stretching: Strong absorptions are typically seen in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and antisymmetric stretching vibrations of the CH₂ and CH₃ groups in the octyl chain. ntnu.no

CH₂ Bending: A characteristic bending (scissoring) vibration for the methylene groups is observed around 1466 cm⁻¹. ntnu.no

Si-C Vibrations: The vibrations associated with the Si-C bonds are also present, though they can sometimes be complex.

Si-(CH₃)₃ Group: The trimethylsilyl group has characteristic vibrations, including a symmetric deformation (umbrella mode) and rocking modes.

ATR-FTIR is particularly useful for studying the attachment of this compound to surfaces. For instance, when modifying a substrate, the appearance of the characteristic C-H stretching bands confirms the presence of the octyl groups on the surface. ntnu.no The disappearance of Si-OH bands (around 950 cm⁻¹) and the appearance of Si-O-Si or Si-O-Metal bands can be monitored to understand the hydrolysis and condensation reactions of related alkoxysilanes on surfaces.

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to different types of molecular vibrations, particularly those involving non-polar bonds. For this compound, Raman spectroscopy can be used to identify the Si-C and C-C skeletal vibrations. It has been employed to study the functionalization of materials with organosilanes. researchgate.net The technique can also be used to characterize monolayers of silanes at interfaces, offering insights into molecular orientation and conformation. iastate.edu

Fourier-Transform Infrared (FTIR) Spectroscopy and Attenuated Total Reflectance FTIR (ATR-FTIR)

Mass Spectrometry-Based Techniques

Mass spectrometry techniques are essential for determining the molecular weight and purity of this compound and for analyzing its surface composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (186.41 g/mol ), although it may be of low intensity. nist.gov More prominent peaks will correspond to characteristic fragments. Common fragmentation patterns for trimethylsilyl compounds include the loss of a methyl group ([M-15]⁺) and the presence of the trimethylsilyl cation ([Si(CH₃)₃]⁺ at m/z 73). nist.gov

GC-MS is also a powerful tool for assessing the purity of this compound by detecting and identifying any impurities present. thescipub.com The retention time from the GC and the mass spectrum together provide high confidence in the identification of the main compound and any contaminants. researchgate.net

Table 2: Typical GC-MS Operating Parameters for Silane (B1218182) Analysis

Parameter Setting
Gas Chromatograph (GC)
Column e.g., Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm lcms.cz
Inlet Temperature Programmed, e.g., 65 °C to 280 °C lcms.cz
Oven Temperature Program e.g., 45 °C hold, then ramp to 325 °C lcms.cz
Carrier Gas Helium lcms.cz
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV researchgate.net
Mass Range e.g., 50-1000 m/z lcms.cz
Source Temperature e.g., 200 °C lcms.cz

These are example parameters and may be optimized for specific applications.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an extremely surface-sensitive analytical technique used to characterize the outermost layer (1-3 nm) of a material. mdpi.com This makes it ideal for studying surfaces modified with this compound or for analyzing thin films of the compound.

In TOF-SIMS, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions. nist.gov These secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined with high accuracy.

When analyzing a surface treated with this compound, TOF-SIMS can detect characteristic ions related to the silane molecule. This includes fragments from the octyl chain (e.g., CₓHᵧ⁺) and the trimethylsilyl group (e.g., Si(CH₃)₃⁺). The high mass resolution of TOF-SIMS allows for the unambiguous identification of these molecular fragments. mdpi.com

TOF-SIMS is particularly powerful for creating chemical maps of a surface, showing the spatial distribution of different chemical species. nist.gov This imaging capability can be used to assess the uniformity of a this compound coating. Furthermore, depth profiling, where the primary ion beam is used to gradually sputter away the surface, can provide information about the thickness and composition of the silane layer. nih.govnih.gov

Direct Mass Spectrometry for Reaction Product Characterization

Direct mass spectrometry techniques are pivotal in characterizing the reaction products of this compound. Methods like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to identify and quantify the components of a reaction mixture. researchgate.net In a typical analysis, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. researchgate.net The resulting mass spectrum provides a molecular fingerprint of the active components. For instance, the mass spectrum of an unknown sample can be compared with that of known standards, such as n-octyl triethoxy silane, to identify the active components. researchgate.net The retention time in the gas chromatograph further aids in confirming the identity of the substances. researchgate.net

Advanced techniques such as high-repetition-rate time-of-flight mass spectrometry (HRR-TOF-MS) have been utilized in shock tube studies to investigate the decomposition of related silane compounds. acs.org These methods, often coupled with gas chromatography, allow for the development and validation of detailed kinetic models describing the reaction pathways. acs.org

Surface and Interfacial Characterization Methods

Contact Angle Goniometry and Surface Energy Determination

Contact angle goniometry is a fundamental technique for characterizing the hydrophobicity of surfaces modified with this compound and related compounds. It measures the angle a liquid droplet makes with a solid surface, with higher contact angles indicating greater hydrophobicity. researchgate.net For example, wood fibers modified with octyl trimethoxy silane have shown significantly higher water contact angles compared to unmodified fibers, demonstrating the effectiveness of the silane treatment in imparting hydrophobicity. researchgate.net

The surface energy of a material, which governs its wetting behavior, can be determined from contact angle measurements using various models like the Owens, Wendt, Rabel, and Kaelble (OWRK) method or the Wu method. plasticsdecorating.comgoogle.com These methods typically involve measuring the contact angles of several probe liquids with known surface tension components. plasticsdecorating.comgoogle.com A decrease in the total surface energy, particularly a reduction in the polar component, is indicative of a successful hydrophobic modification. google.comresearchgate.net For instance, silanization of silica (B1680970) nanoparticles has been shown to decrease their total surface energy, signifying increased hydrophobicity. researchgate.net

Interactive Table:

Table 1: Water Contact Angles on Various Surfaces Modified with Octyl Silanes
Material Modifying Agent Water Contact Angle (°) Reference
Wood Fibers Octyl trimethoxy silane 127.9 researchgate.net
Borosilicate Glass Pendant dipodal silane 102 gelest.com
γ-Alumina Trichloro octyl silane - ntnu.no

Microscopic Techniques (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), Environmental Scanning Electron Microscopy (ESEM)) for Morphology

Microscopic techniques are indispensable for visualizing the morphological changes on a surface after modification with this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. SEM analysis has been used to observe the surface of silane-modified cotton fibers, revealing changes in the surface texture. researchgate.net It has also been employed to demonstrate a more homogeneous dispersion of particles after surface modification. mdpi.com

Transmission Electron Microscopy (TEM) is used to visualize the internal structure and the dispersion of nanoparticles within a matrix.

Atomic Force Microscopy (AFM) offers three-dimensional surface profiles at the nanoscale. AFM can reveal changes in surface roughness resulting from silane treatment. google.com For instance, AFM has been used to show that silanization can lead to smoother surfaces. researchgate.net It can also be used to visualize the formation of siloxane clusters on a substrate. ntmdt-si.com

Environmental Scanning Electron Microscopy (ESEM) allows for the observation of samples in a gaseous environment, which can be useful for studying the interaction of modified surfaces with water vapor.

These techniques collectively provide a comprehensive understanding of how this compound alters the surface morphology of various materials at different scales.

Zeta Potential and Surface Charge Measurements for Modified Particulates

Zeta potential and surface charge measurements are crucial for understanding the stability of colloidal dispersions of particles modified with this compound. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of dispersion stability.

The surface modification of particles, such as silica, with silanes can significantly alter their surface charge. For instance, unmodified silica typically exhibits a negative zeta potential due to deprotonated silanol (B1196071) groups. researchgate.net Modification with certain silanes can shift the zeta potential to more positive or less negative values, reflecting the interaction of the silane with the surface hydroxyl groups. researchgate.net The pH of the dispersion is a critical factor, as it influences the protonation state of surface groups and thus the zeta potential. escholarship.org Studies on hydrophobically modified titanium dioxide pigments have shown that the modified particles can still acquire a negative surface charge at elevated pH due to the deprotonation of remaining surface hydroxyl groups. escholarship.org These measurements are essential for controlling the flocculation and stability of modified particulates in various applications. chalmers.secore.ac.uk

Interactive Table:

Table 2: Zeta Potential of Unmodified and Modified Silica Particles
Particle Type Zeta Potential (mV) Reference
Unmodified Silica -6.07 researchgate.net
MTMS Modified Silica +9.61 researchgate.net

Rheological and Mechanical Property Assessment in Modified Materials

The incorporation of this compound and similar silanes as surface modifying agents can significantly impact the rheological and mechanical properties of composite materials. Rheological measurements, such as viscosity and storage modulus, provide insights into the flow behavior and internal structure of the material. mdpi.com

The mechanical properties, such as tensile strength, flexural strength, and elastic modulus, are also strongly influenced by silane modification. ohi-s.commdpi.com The improved interfacial adhesion between the filler and the polymer matrix, facilitated by the silane coupling agent, leads to more effective stress transfer and thus enhanced mechanical performance. mdpi.comresearchgate.net For example, treating fillers with an optimal amount of silane can produce materials with improved resistance to degradation. ohi-s.com Polyimide composite films incorporating octyl-modified fumed silica have demonstrated enhanced mechanical properties. mdpi.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is a key thermal analysis technique used to evaluate the thermal stability and decomposition behavior of materials modified with this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ntnu.no

TGA has been used to assess the thermal stability of silanes impregnated on substrates like γ-alumina. ntnu.no The data can reveal the temperatures at which the combustion of alkyl groups occurs, providing information on the thermal limits of the modified material. ntnu.no For instance, studies have shown that the grafting of trichloro octyl silane can be successful, with insignificant weight loss around the boiling point of the silane. ntnu.no TGA is also used to determine the amount of silane grafted onto nanoparticles by measuring the weight loss associated with the decomposition of the organic moieties. researchgate.net The thermal stability of silane coupling agents is an important consideration, with gamma-substituted silanes generally exhibiting sufficient stability for many processing conditions. gelest.com The application of silane treatments to polymer composites, such as EVA/zeolite composites, has been shown to increase both the decomposition and melting temperatures of the material. witpress.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(octyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl(octyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.